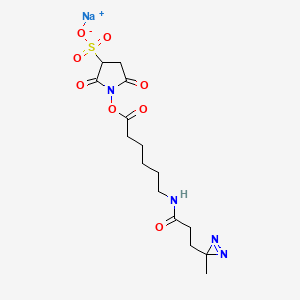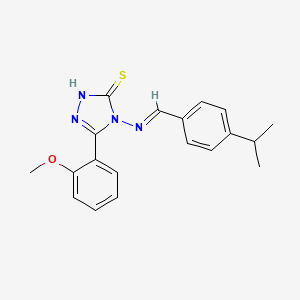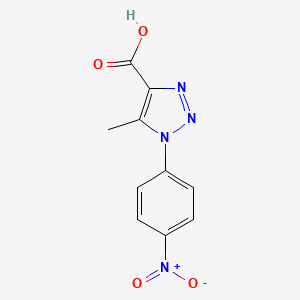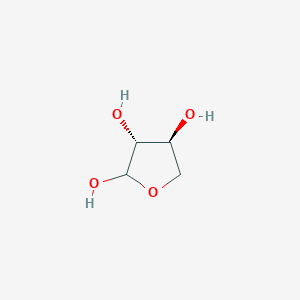![molecular formula C12H14NNaO6S B12057854 sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Sodium carboxymethyl cellulose (CMC) is a derivative of cellulose, a natural polymer found in plant cell walls.
- It results from the partial or complete substitution of hydroxyl groups in cellulose with carboxymethyl groups.
- The sodium salt of CMC (sodium carboxymethyl cellulose) is commonly used in various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: CMC is synthesized from cellulose, typically derived from sources like cotton or wood.
Alkalization: Cellulose undergoes alkalization with sodium hydroxide (NaOH) to form alkali cellulose.
Carboxymethylation: Alkali cellulose reacts with chloroacetic acid to introduce carboxymethyl groups, yielding sodium carboxymethyl cellulose.
Analyse Chemischer Reaktionen
Reactions: CMC is stable and doesn’t readily undergo chemical reactions.
Common Reagents: Sodium hydroxide (NaOH) and chloroacetic acid (ClCH₂COOH) are key reagents.
Major Products: The primary product is sodium carboxymethyl cellulose, which forms a water-soluble, viscous gel.
Wissenschaftliche Forschungsanwendungen
Food Industry: CMC serves as a thickener, emulsifier, and stabilizer in food products.
Pharmaceuticals: Used in tablet formulations, suspensions, and ophthalmic solutions.
Textile Industry: CMC enhances dye penetration and improves fabric quality.
Oil Drilling: CMC is employed as a drilling fluid additive.
Paper Industry: Enhances paper strength and retention of fillers.
Cosmetics: Found in creams, lotions, and shampoos.
Wirkmechanismus
- CMC’s mechanism varies based on its application.
- In food, it thickens by forming a gel network.
- In pharmaceuticals, it enhances drug dissolution and stability.
- In textiles, it aids dye fixation.
- In drilling fluids, it controls viscosity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other cellulose derivatives like methyl cellulose (MC) and hydroxypropyl methyl cellulose (HPMC).
Uniqueness: CMC’s solubility, viscosity, and stability set it apart.
Remember, sodium carboxymethyl cellulose finds widespread use across industries, making it a versatile and valuable compound
Eigenschaften
Molekularformel |
C12H14NNaO6S |
|---|---|
Molekulargewicht |
323.30 g/mol |
IUPAC-Name |
sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C12H15NO6S.Na/c1-8-4-3-5-9(2)12(8)13(6-11(15)16)10(14)7-20(17,18)19;/h3-5H,6-7H2,1-2H3,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
BSGUBTIVHBTTNF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)O)C(=O)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)




